Hexafluorocyclopentadiene

Organofluorine Chemistry Physical Organic Chemistry Materials Science

Hexafluorocyclopentadiene (CAS 699-39-8), also referred to as perfluorocyclopentadiene, is a fully fluorinated analog of the cyclopentadiene framework with the molecular formula C₅F₆ and an average mass of 174.04 g/mol. This organofluorine compound exists as a colorless liquid at room temperature and is distinguished by a highly electrophilic conjugated diene system , which dictates its reactivity as both a diene and a dienophile in [4+2] cycloaddition chemistry.

Molecular Formula C5F6
Molecular Weight 174.04 g/mol
CAS No. 699-39-8
Cat. No. B12083114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexafluorocyclopentadiene
CAS699-39-8
Molecular FormulaC5F6
Molecular Weight174.04 g/mol
Structural Identifiers
SMILESC1(=C(C(C(=C1F)F)(F)F)F)F
InChIInChI=1S/C5F6/c6-1-2(7)4(9)5(10,11)3(1)8
InChIKeyBDTKCOREDQRWGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexafluorocyclopentadiene (CAS 699-39-8): Procurement-Relevant Chemical Profile and Material Identity


Hexafluorocyclopentadiene (CAS 699-39-8), also referred to as perfluorocyclopentadiene, is a fully fluorinated analog of the cyclopentadiene framework with the molecular formula C₅F₆ and an average mass of 174.04 g/mol . This organofluorine compound exists as a colorless liquid at room temperature and is distinguished by a highly electrophilic conjugated diene system , which dictates its reactivity as both a diene and a dienophile in [4+2] cycloaddition chemistry [1]. Its physical properties, including a notably low boiling point, high density, and marked volatility, are direct consequences of the six fluorine substituents, which fundamentally alter the electronic and steric landscape of the cyclopentadiene core [2].

Hexafluorocyclopentadiene in Synthesis: Why Analogs and Alternative Building Blocks Cannot Be Simply Exchanged


The unique properties of hexafluorocyclopentadiene render it irreplaceable for applications requiring a specific combination of reactivity and fluorinated structure. Substituting a non-fluorinated cyclopentadiene or a partially fluorinated analog, such as octafluorocyclopentene, would fundamentally alter the reaction outcome. Unlike cyclopentadiene, which rapidly dimerizes via a Diels-Alder reaction, hexafluorocyclopentadiene exhibits suppressed dimerization due to the electron-withdrawing fluorine substituents, providing a more stable and manageable diene for controlled cycloadditions [1]. Furthermore, its ability to function as both a diene and a dienophile in the same reaction mixture, as demonstrated with cyclopentadiene itself, is a unique and synthetically powerful feature not shared by many common perfluorinated building blocks [2]. This divergent reactivity, combined with distinct physical properties, means that selecting the correct perfluorinated diene is not a trivial choice but a critical decision point for achieving the desired molecular architecture and material performance.

Hexafluorocyclopentadiene (CAS 699-39-8): Quantitative Differentiation Data vs. Closest Analogs for Scientific Selection


Volatility and Physical State: Boiling Point Comparison vs. Cyclopentadiene and Hexachlorocyclopentadiene

Hexafluorocyclopentadiene exhibits a significantly lower boiling point than its non-fluorinated and chlorinated analogs, directly impacting its handling and application in gas-phase or low-temperature reactions. In contrast to cyclopentadiene, which has a boiling point of 41-42°C, and hexachlorocyclopentadiene, which has a much higher boiling point of 239°C, hexafluorocyclopentadiene possesses a boiling point of 28°C [1][2][3]. This extreme volatility, a hallmark of many perfluorinated compounds, makes it uniquely suitable for processes requiring a volatile, reactive diene source that can be easily removed or introduced in the vapor phase, whereas its chlorinated counterpart is a high-boiling liquid suited for entirely different process conditions.

Organofluorine Chemistry Physical Organic Chemistry Materials Science

Reactivity Profile in Diels-Alder Cycloadditions: Scope and Limitations vs. Other Fluorinated Dienes

Hexafluorocyclopentadiene exhibits a distinct and versatile reactivity profile as both a diene and a dienophile. In a direct comparison of reaction scope, it successfully forms Diels-Alder adducts with dimethyl acetylenedicarboxylate, ethylene, acetylene, maleic anhydride, butadiene, norbornadiene, and trifluoronitrosomethane [1]. Critically, it does not react with tetracyanoethylene, tetrafluoroethylene, perfluorobutadiene, perchlorocyclopentadiene, or perchlorobutadiene, establishing a clear boundary for its synthetic utility [1]. This demonstrates that while it is a highly reactive perfluorinated diene, its reactivity is not universal and is distinct from other electron-deficient dienes. In a further demonstration of its unique behavior, it reacts with cyclopentadiene to yield two distinct regioisomeric adducts—one from its action as a diene and one from its action as a dienophile—a phenomenon not commonly observed with simpler analogs [1].

Synthetic Methodology Cycloaddition Fluorine Chemistry

Coordination Chemistry: Hapticity Preference in Binuclear Metal Carbonyl Complexes vs. Hydrocarbon Analogs

In organometallic chemistry, the coordination behavior of hexafluorocyclopentadiene is fundamentally different from that of cyclopentadiene. Density functional theory (DFT) calculations reveal a distinct preference for trihapto/monohapto (η³,η¹) bonding of the C₅F₆ ring to a Co₂ unit in the complex (η³,η¹-C₅F₆)Co₂(CO)₇, which is the experimentally observed and most stable product [1]. In contrast, the lowest-energy structures for the octacarbonyl (C₅F₆)Co₂(CO)₈ feature the ligand bonded as two monohapto (η¹) ligands, leaving an uncomplexed C=C double bond [1]. This is a stark departure from the ubiquitous η⁵-pentadienyl coordination mode observed for cyclopentadiene and its derivatives. The perfluorinated ring system forces a different electronic and steric environment, leading to these unique hapticities, which in turn dictates the stability and reactivity of the resulting metal complexes.

Organometallic Chemistry Coordination Chemistry Computational Chemistry

Polymerization Behavior: Homopolymer Formation vs. Perfluorodicyclopentadiene

Hexafluorocyclopentadiene can be polymerized to yield solid perfluorinated polymers with distinct thermal properties. A patent (US3449304A) describes the homopolymerization of hexafluorocyclopentadiene, as well as its copolymerization with other fluorinated monomers like tetrafluoroethylene and vinylidene fluoride [1]. The resulting polymer, a solid, is compared to polymers derived from perfluorodicyclopentadiene. The homopolymer of hexafluorocyclopentadiene is noted for its thermal stability and insolubility in common organic solvents, properties that are directly relevant for high-performance material applications. This establishes hexafluorocyclopentadiene as a direct monomer for creating fluorinated macromolecular architectures, distinct from its use as a small-molecule building block.

Fluoropolymer Synthesis Materials Chemistry Polymer Science

Hexafluorocyclopentadiene (CAS 699-39-8): Validated Application Scenarios Based on Quantitative Differentiation


Synthesis of Perfluorinated Bicyclic and Tricyclic Frameworks via Diels-Alder Chemistry

The well-documented ability of hexafluorocyclopentadiene to participate in a wide range of Diels-Alder reactions as both a diene and a dienophile makes it an unparalleled building block for constructing complex perfluorinated polycyclic architectures [1]. Its reactivity with simple dienophiles like ethylene and acetylene, as well as more complex partners like norbornadiene and maleic anhydride, provides direct access to perfluoronorbornenes and other valuable fluorinated scaffolds that are difficult or impossible to obtain via other routes [1]. This scenario is directly validated by the quantitative reactivity data and the detailed structural characterization of the resulting adducts [1].

Development of Novel Fluorinated Ligands for Organometallic Catalysis

The unique trihapto/monohapto (η³,η¹) bonding mode observed for hexafluorocyclopentadiene in binuclear cobalt complexes, as elucidated by DFT calculations and experimental studies, positions this compound as a valuable ligand for the development of new classes of organometallic catalysts [2]. This distinct coordination chemistry, which differs from the ubiquitous η⁵-binding of cyclopentadienyl ligands, allows access to metal complexes with potentially unique electronic and steric properties, which could lead to novel catalytic activity in transformations such as C-F bond activation or selective oligomerization [2].

Monomer for High-Performance Perfluorinated Polymers

The proven ability of hexafluorocyclopentadiene to undergo homopolymerization and copolymerization to yield solid, thermally stable perfluorinated polymers validates its use as a specialty monomer in materials science [3]. Unlike other volatile fluorinated building blocks, hexafluorocyclopentadiene can be directly incorporated into a polymer backbone, imparting the desirable properties of perfluorinated materials, such as chemical inertness and high thermal stability, to the final macromolecular product [3].

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